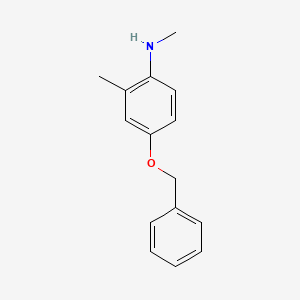

N-Methyl-4-benzyloxy-2-methylaniline

Description

Properties

IUPAC Name |

N,2-dimethyl-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-10-14(8-9-15(12)16-2)17-11-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYLYMLPQVVWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The catalytic N-methylation of 4-benzyloxy-2-methylaniline with methanol, adapted from the methodology described in US Patent 3,819,709, involves a chromium-copper oxide (Cr-Cu-O) catalyst. This method leverages high-pressure conditions to facilitate the nucleophilic substitution of the amine hydrogen with a methyl group. The reaction proceeds via the following steps:

-

Catalyst Activation : The Cr-Cu-O catalyst promotes dehydrogenation of methanol to formaldehyde, which subsequently reacts with the amine group.

-

Methyl Transfer : Formaldehyde intermediates undergo condensation with the amine, followed by reduction to yield the N-methylated product.

Optimized Conditions :

-

Temperature : 200–250°C

-

Pressure : 50–150 atmospheres

-

Methanol Stoichiometry : 2–6 moles per mole of 4-benzyloxy-2-methylaniline

-

Catalyst Loading : 3–6 wt% relative to the substrate

Under these conditions, the reaction achieves a yield of 85–92% with minimal formation of N,N-dimethylaniline (<2%). The ortho-methyl group introduces steric hindrance, necessitating higher temperatures to overcome kinetic barriers.

Industrial Scalability and Limitations

This method is favored in industrial settings due to its compatibility with continuous flow reactors and cost-effective methanol utilization. However, the high-pressure equipment required increases capital costs, and catalyst deactivation over multiple cycles remains a challenge.

N-Alkylation with Methyl Halides

Laboratory-Scale Synthesis

N-Alkylation of 4-benzyloxy-2-methylaniline with methyl iodide represents a straightforward laboratory approach. The reaction employs a base, such as potassium carbonate, to deprotonate the amine, enhancing its nucleophilicity for methyl iodide attack.

Typical Procedure :

-

Reagents :

-

4-Benzyloxy-2-methylaniline (1 equiv)

-

Methyl iodide (1.2 equiv)

-

Potassium carbonate (2 equiv)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

-

Conditions :

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Purification: Column chromatography (hexane/ethyl acetate)

-

Yield : 70–78%, with residual starting material (15–20%) due to steric hindrance from the ortho-methyl group.

Mitigating Steric Effects

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improve reaction efficiency by facilitating interfacial contact between the aqueous base and organic substrate. For example, adding TBAB (0.1 equiv) reduces reaction time to 8–10 hours and increases yield to 82%.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Purification and Characterization

Isolation Techniques

-

Catalytic Method : Distillation under reduced pressure (0.1–1 mmHg) isolates N-methyl-4-benzyloxy-2-methylaniline as a colorless liquid (bp: 180–185°C).

-

Alkylation Method : Column chromatography (silica gel, 9:1 hexane/ethyl acetate) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-benzyloxy-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methyl-4-benzyloxy-2-methylaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of aniline derivatives. It may also be used in the development of new bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop compounds with specific biological activities.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its derivatives are valuable in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-Methyl-4-benzyloxy-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Structural Differences

Key analogues and their substituent variations are summarized below:

Table 1: Structural Comparison

Key Observations :

- N-Substituent : The N-methyl group in the target compound reduces basicity compared to primary amines (e.g., 4-methoxy-2-methylaniline) but increases lipophilicity.

- 2-Position: A methyl group (-CH₃) provides electron-donating effects, activating the ring for electrophilic substitution, whereas nitro (-NO₂) groups (as in N-benzyl-4-methoxy-2-nitroaniline) deactivate the ring .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Insights :

- The benzyloxy group in the target compound significantly increases lipophilicity (LogP ~3.5), making it more membrane-permeable than methoxy analogues.

- The absence of strong electron-withdrawing groups (e.g., -NO₂) enhances stability in acidic/basic media compared to nitro-substituted analogues .

Q & A

Basic Question: What are the recommended safety protocols for handling N-Methyl-4-benzyloxy-2-methylaniline in laboratory settings?

Methodological Answer:

this compound is classified as a skin irritant (Category 2) and eye irritant (Category 2) based on structurally similar compounds like 4-Methoxy-N-methylaniline . Key precautions include:

- Ventilation: Use fume hoods or ensure well-ventilated workspaces to avoid inhalation of dust or vapors .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use full-face shields and chemical-resistant clothing .

- Decontamination: Immediately wash skin with soap and water after contact. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .

Advanced Question: How can computational methods like DFT improve the design of this compound derivatives for photonics applications?

Methodological Answer:

Density Functional Theory (DFT) can predict electronic properties critical for photonics, such as HOMO-LUMO gaps and charge-transfer efficiency. For example:

- Exchange-Correlation Functionals: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., 20-25% Hartree-Fock exchange) enhance accuracy in modeling excited states .

- Benchmarking: Compare computed UV-Vis spectra with experimental data from derivatives like N-(4-Methoxybenzylidene)-4-butylaniline to validate computational models .

- Reaction Pathway Analysis: Use DFT to optimize synthetic routes for derivatives, such as Schiff base condensations, by calculating activation energies and intermediates .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methoxy and benzyloxy groups). Compare shifts with analogs like 4-Methoxy-2-methylaniline .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and intermolecular interactions, as demonstrated for N-(4-nitrobenzyl)aniline derivatives .

Advanced Question: How can researchers resolve discrepancies between experimental and computational data for thermodynamic properties?

Methodological Answer:

Discrepancies often arise from approximations in computational models. Strategies include:

- Multi-Level Theory: Combine DFT with post-Hartree-Fock methods (e.g., MP2) to improve correlation energy calculations, as shown in Colle-Salvetti-based functionals .

- Solvent Effects: Use implicit solvent models (e.g., PCM) to account for solvation energies in experimental measurements like pKa or solubility .

- Error Analysis: Statistically evaluate deviations (e.g., mean absolute error <3 kcal/mol for atomization energies) to refine functional parameters .

Basic Question: What synthetic routes are viable for preparing this compound?

Methodological Answer:

- N-Methylation: React 4-benzyloxy-2-methylaniline with methyl iodide in DMF, using KCO as a base. Monitor completion via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

- Protection-Deprotection: Introduce benzyloxy groups via nucleophilic substitution on 4-hydroxy-2-methylaniline using benzyl bromide, followed by N-methylation .

Advanced Question: How can reaction yields be optimized for this compound derivatives in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenolysis steps to remove protecting groups without over-reducing aromatic rings .

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times/temperatures dynamically .

- Purification: Employ flash chromatography with gradient elution (hexane → EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity products (>98%) .

Basic Question: What are the key applications of this compound in materials science?

Methodological Answer:

- Liquid Crystals: Derivatives like N-(4-Methoxybenzylidene)-4-butylaniline serve as mesogens in display technologies due to their stable nematic phases .

- Organic Semiconductors: Functionalize the aniline core with electron-withdrawing groups (e.g., nitro) to tune charge mobility in thin-film transistors .

Advanced Question: How can researchers analyze toxicological data contradictions for chronic exposure studies?

Methodological Answer:

- Dose-Response Modeling: Use Hill equation fits to reconcile conflicting EC values from in vitro assays (e.g., hepatotoxicity) .

- Metabolite Profiling: Identify reactive intermediates (e.g., quinone imines) via LC-MS/MS to explain discrepancies in cytotoxicity .

- Cross-Study Validation: Compare results across models (e.g., zebrafish vs. mammalian cell lines) to assess species-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.